N-(2-methyl-5-nitrophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)9-15(2,13)14/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAPIAUYXZTCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-methyl-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-methyl-5-nitroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-methyl-5-aminophenyl)methanesulfonamide.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
N-(2-methyl-5-nitrophenyl)methanesulfonamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:
- Reagent in Organic Synthesis : The compound is often employed as a reagent in various organic transformations, facilitating the synthesis of other nitro-substituted compounds.
- Building Block for Specialty Chemicals : Its unique functional groups allow it to act as a precursor for specialty chemicals with tailored properties.
Biological Applications
The compound has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry:
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity : Studies suggest that this compound may have anticancer properties, particularly in inducing differentiation in acute myeloid leukemia (AML) cells. Differentiation therapy is gaining attention as a less toxic alternative to traditional chemotherapy .
Medicinal Chemistry
In drug development, this compound is explored for its potential therapeutic applications:
- Design of New Therapeutics : The compound's structure allows for modifications that can enhance its efficacy and reduce toxicity. It has been part of structure-activity relationship (SAR) studies aimed at optimizing drug candidates against AML and other conditions .
- Role in Drug Formulation : Its properties facilitate its use in formulating drugs that require specific solubility and stability profiles.
Industrial Applications
Beyond the laboratory, this compound finds utility in industrial settings:
- Development of Specialty Materials : The compound is used to create materials with specific chemical and physical properties, contributing to advancements in polymer science and materials engineering.
- Chemical Manufacturing Processes : Its role as an intermediate in various chemical manufacturing processes highlights its importance in industrial chemistry.
Case Study 1: Anticancer Research
A study focusing on the differentiation of AML cells highlighted the potential of this compound as a lead compound. The research demonstrated that modifications to the compound could enhance its ability to induce differentiation, suggesting pathways for further development into therapeutic agents .
Case Study 2: Antimicrobial Activity
Another investigation revealed the antimicrobial properties of this compound against various bacterial strains. This study underscores its potential application in developing new antibiotics to combat resistant strains.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues
N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide Ethanol Monosolvate
- Structural Differences: The hydroxyl group at the 2-position replaces the methyl group in the target compound. This substitution enhances hydrogen-bonding capacity, as evidenced by its crystal structure, where ethanol molecules form O—H⋯O and N—H⋯O interactions .
- Functional Impact : The hydroxyl group increases polarity and solubility compared to the methyl-substituted analogue. This derivative serves as an intermediate for nimesulide, a COX-2 inhibitor, highlighting its pharmacological relevance .
2-Methyl-5-nitrobenzenesulfonamide
- Structural Differences : The sulfonamide group is directly attached to the benzene ring without the methylene spacer seen in the target compound.
- Functional Impact : This structural variation reduces conformational flexibility but enhances intermolecular hydrogen bonding (N—H⋯O), leading to a stable orthorhombic crystal lattice (space group Pna2₁) . The compound exhibits antimicrobial activity, attributed to the nitro group’s electron-withdrawing effects .
N-(4-Fluoro-3-nitrophenyl)methanesulfonamide
- Structural Differences : A fluorine atom replaces the methyl group at the 2-position, and the nitro group is at the 3-position.
Pharmacologically Active Derivatives
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine
- Structural Additions : Incorporates a pyrimidine ring and pyridinyl group.
- Functional Impact : The extended aromatic system enhances binding affinity to kinase targets, as seen in its use for biochemical research .
Nimesulide Derivatives
- Structural Basis: Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) shares the methanesulfonamide core but includes a phenoxy group.
- Functional Impact: The phenoxy group improves COX-2 selectivity, underscoring how substituent positioning modulates bioactivity .
Crystallographic Data
The methyl group in the target compound disrupts hydrogen-bonding networks compared to the hydroxyl or unsubstituted analogues, affecting crystal packing and solubility .
Biological Activity
N-(2-methyl-5-nitrophenyl)methanesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a nitrophenyl moiety, which is known for its pharmacological significance. The structure can be represented as follows:
where is the 2-methyl-5-nitrophenyl group. This configuration contributes to the compound's bioactivity, particularly in targeting specific enzymes and pathways.
1. Antimicrobial Activity
Sulfonamides, including this compound, are well-documented for their antimicrobial properties. They function primarily as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
2. Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, in cancer therapy. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through intrinsic pathways, characterized by cytochrome c release and caspase activation .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 9 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 6 | Disruption of FAK/Paxillin pathway |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for binding to DHPS, disrupting folate synthesis in bacteria .
- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways by promoting mitochondrial dysfunction and subsequent caspase activation .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant antimicrobial activity with lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
- Case Study on Anticancer Properties : Research conducted on A549 lung cancer cells demonstrated that exposure to this compound led to a reduction in cell viability and migration capabilities. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting metastatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
